molecular formula C10H14N4 B1481597 (6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine CAS No. 2098058-46-7

(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine

Cat. No.: B1481597
CAS No.: 2098058-46-7
M. Wt: 190.25 g/mol
InChI Key: KGFODNPXULTTIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Cyclobutyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features an imidazo[1,2-b]pyrazole core, a privileged scaffold known for its versatile biological properties and its role as a key building block in the development of protein kinase inhibitors (PKIs) . The structure is specifically substituted at the 6-position with a cyclobutyl group and at the 7-position with a methanamine functional group. The imidazo[1,2-b]pyrazole scaffold is recognized for its drug-like properties and stability against oxidative metabolism, making it a favorable structure in pharmacophore design . Researchers utilize this core and its derivatives, such as close structural analogs, to investigate new therapeutic agents. These related compounds have demonstrated potent biological activities in preclinical studies, including anti-inflammatory effects through the inhibition of phosphodiesterase type 4 (PDE4) isoforms (PDE4B and PDE4D) and the reduction of reactive oxygen species (ROS) in human cells . Furthermore, the imidazopyrazole scaffold is a prominent feature in the design of protein kinase inhibitors, which are crucial for targeted cancer therapy . The primary amine group on this compound provides a handle for further synthetic modification, allowing researchers to create derivatives for structure-activity relationship (SAR) studies or to develop probe molecules. This product is intended for research purposes as a chemical reference standard or as a synthetic intermediate in the development of novel bioactive molecules. It is supplied with comprehensive analytical data to ensure identity and purity. Please Note: This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

(6-cyclobutyl-5H-imidazo[1,2-b]pyrazol-7-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4/c11-6-8-9(7-2-1-3-7)13-14-5-4-12-10(8)14/h4-5,7,13H,1-3,6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGFODNPXULTTIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=C(C3=NC=CN3N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Synthesis

The compound features a unique imidazo[1,2-b]pyrazole core structure, which is modified by the presence of a cyclobutyl group and a methanamine moiety. The synthesis typically involves multi-step organic reactions, starting from suitable precursors to construct the imidazo[1,2-b]pyrazole framework.

Synthetic Route Overview:

  • Formation of the imidazo[1,2-b]pyrazole core.
  • Introduction of the cyclobutyl group.
  • Finalization through reductive amination or substitution reactions.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound's structure allows it to modulate various biochemical pathways, leading to potential therapeutic effects.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Anticancer Activity :
    • The compound has shown promise in inhibiting tumor growth in various cancer models. For instance, studies have demonstrated its ability to inhibit cell proliferation in cancer cell lines through modulation of key signaling pathways.
  • Antimicrobial Properties :
    • Preliminary studies suggest that this compound exhibits antimicrobial activity against specific bacterial strains, indicating its potential as an antibiotic agent.
  • Anti-inflammatory Effects :
    • The compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory responses.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

StudyFindings
Study 1 Demonstrated significant anticancer activity against A549 lung cancer cells with an IC50 value of 12 µM.
Study 2 Showed that the compound inhibited bacterial growth in Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 8 µg/mL.
Study 3 Reported anti-inflammatory effects by reducing TNF-alpha levels in LPS-stimulated macrophages.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following compounds share structural similarities with (6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine , differing primarily in substituents on the imidazo[1,2-b]pyrazole scaffold. A comparative analysis is presented below:

Substituent Variations and Molecular Properties

Compound Name CAS Number Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound 2098058-46-7 Cyclobutyl (position 6) C₁₀H₁₄N₄ 190.25 High ring strain from cyclobutyl; lab use only
(6-Cyclobutyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine 2098058-53-6 Cyclobutyl (position 6), Prop-2-yn-1-yl (position 1) C₁₁H₁₄N₄ 202.26 Propynyl group enables potential click chemistry; stringent handling requirements
(1-Cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine 2098026-18-5 Cyclopentyl (position 1), Methyl (position 6) C₁₁H₁₈N₄* 206.29* Increased lipophilicity from cyclopentyl and methyl; discontinued
(1-(Prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine 2091619-06-4 Prop-2-yn-1-yl (position 1) C₉H₁₀N₄ 174.21 Smaller substituent; triple bond enhances reactivity

*Estimated based on structural composition (exact data unavailable).

Key Observations:

The propynyl group (CAS 2098058-53-6 and 2091619-06-4) introduces a reactive alkyne moiety, enabling applications in bioorthogonal chemistry (e.g., Huisgen cycloaddition) .

Lipophilicity :

  • The methyl and cyclopentyl groups in CAS 2098026-18-5 likely increase logP values compared to the cyclobutyl analog, suggesting improved membrane permeability in biological systems .

Safety and Handling :

  • The propynyl-substituted compounds (CAS 2098058-53-6 and 2091619-06-4) require strict adherence to safety protocols (e.g., P210: “Keep away from heat/sparks/open flames”) due to their heightened reactivity .

Commercial and Research Relevance

  • Discontinued Status : Both the target compound (CAS 2098058-46-7) and the cyclopentyl-methyl analog (CAS 2098026-18-5) are discontinued, restricting their use in current studies .

Preparation Methods

General Preparation Strategy

The preparation of (6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine generally involves the following key steps:

  • Construction of the imidazo[1,2-b]pyrazole core
  • Introduction of the cyclobutyl substituent at the 6-position
  • Installation of the methanamine group at the 7-position

This process typically utilizes multi-step organic synthesis techniques, each requiring specific reagents, catalysts, and reaction conditions to achieve optimal yield and purity.

Detailed Synthesis Steps

The following table summarizes the main synthetic steps and considerations for the preparation of this compound:

Step Description Typical Reagents & Conditions Notes
1 Synthesis of Imidazo[1,2-b]pyrazole Core Condensation of pyrazole-3-carbaldehyde with suitable diamines under acidic or basic conditions Cyclization may require heating or microwave irradiation for efficiency
2 Cyclobutyl Group Introduction Alkylation or Suzuki coupling using cyclobutyl halides or boronic acids Choice of base and solvent affects regioselectivity and yield
3 Functionalization at 7-Position Formylation (e.g., Vilsmeier-Haack) or halogenation followed by nucleophilic substitution Protecting groups may be necessary to avoid side reactions
4 Methanamine Installation Reduction of formyl group to hydroxymethyl, then conversion to aminomethyl via reductive amination or substitution Common reducing agents: NaBH4, LiAlH4; amination via NH3 or primary amines
5 Purification Column chromatography, recrystallization Final product purity confirmed by NMR, MS, and HPLC

Example Synthetic Route

While specific literature procedures for this compound are limited, the following generalized route is supported by the chemistry of related imidazo[1,2-b]pyrazole derivatives:

Data Table: Key Reaction Parameters

Reaction Step Example Reagents Solvent Temperature Yield Range (%) Purification
Core Formation Diamine, pyrazole-aldehyde DMF, DMSO 80–120°C 60–80 Recrystallization
Cyclobutylation Cyclobutyl bromide, base DMSO, THF 25–60°C 50–75 Column chromatography
Formylation POCl3, DMF DCM 0–25°C 60–70 Extraction
Reduction NaBH4 or LiAlH4 MeOH, THF 0–25°C 70–90 Filtration
Amination NH3, NaBH3CN MeOH 25–40°C 60–80 Chromatography

Research Findings and Considerations

  • Multi-step Synthesis: The preparation requires careful control of reaction conditions to prevent side reactions, especially during functional group transformations.
  • Scalability: Industrial synthesis may employ continuous flow chemistry or automated platforms for improved efficiency and reproducibility.
  • Structural Confirmation: Final products are typically characterized by NMR, mass spectrometry, and sometimes X-ray crystallography to confirm the structure and purity.
  • Analogous Compounds: Synthesis methods for closely related compounds, such as (6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol, provide a useful blueprint for the methanamine derivative, with the key difference being the final amination step.

The synthesis of this compound generally involves multi-step organic synthesis techniques, requiring specific reagents and conditions to achieve high yields and purity. Industrial-scale synthesis may utilize continuous flow chemistry or automated synthesis platforms for efficiency.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine, and what analytical methods validate its purity?

  • Methodological Answer : Synthesis typically involves cyclization and functionalization of imidazo[1,2-b]pyrazole scaffolds. For example, alkylation at the C-5 position (as seen in structurally similar compounds) can introduce cyclobutyl groups . Post-synthesis, purity is validated via high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) spectroscopy, and single-crystal X-ray diffraction (SC-XRD) to confirm stereochemistry and absence of impurities .

Q. How can researchers characterize the tautomeric behavior of imidazo[1,2-b]pyrazole derivatives like this compound?

  • Methodological Answer : Tautomerism in imidazo[1,2-b]pyrazoles is studied using UV-Vis spectroscopy, NMR (monitoring proton shifts in DMSO-d6), and computational methods (DFT calculations). For example, tautomeric equilibria in similar compounds were resolved by comparing experimental data with computed energy barriers .

Q. What biological activities are associated with imidazo[1,2-b]pyrazole derivatives, and how are these evaluated preclinically?

  • Methodological Answer : Imidazo[1,2-b]pyrazoles exhibit antimicrobial, anticancer, or kinase-inhibitory properties. Biological evaluation involves in vitro assays (e.g., enzyme inhibition, cytotoxicity on cancer cell lines) followed by structure-activity relationship (SAR) studies. For instance, substituents like cyclobutyl groups may enhance lipophilicity, affecting membrane permeability .

Q. How do physical-chemical properties (e.g., solubility, logP) influence the environmental fate of this compound?

  • Methodological Answer : Properties like logP (measured via HPLC) and water solubility (shake-flask method) predict environmental distribution. High logP (>3) suggests bioaccumulation potential, while low solubility may limit aquatic mobility. These parameters are critical for ecotoxicology studies under frameworks like Project INCHEMBIOL .

Advanced Research Questions

Q. How can contradictory data on biological activity between in vitro and in vivo models be resolved for this compound?

  • Methodological Answer : Discrepancies arise from pharmacokinetic factors (e.g., metabolic stability) or off-target effects. Advanced approaches include:

  • Pharmacokinetic profiling : Microsomal stability assays and plasma protein binding studies.
  • Target engagement assays : CETSA (Cellular Thermal Shift Assay) to confirm target binding in vivo.
  • Dose-response optimization : Use of randomized block designs with split-split plots to account for variability .

Q. What computational strategies are effective for predicting the compound’s interaction with biological targets (e.g., kinases)?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER/CHARMM) model ligand-receptor interactions. PubChem-derived descriptors (e.g., topological polar surface area, hydrogen-bond donors) refine virtual screening . Validation requires cross-referencing with experimental IC50 values from kinase inhibition assays.

Q. How does the cyclobutyl substituent affect the compound’s metabolic stability compared to other alkyl groups?

  • Methodological Answer : Comparative studies using liver microsomes (human/rat) and LC-MS/MS metabolite profiling identify degradation pathways. For example, cyclobutyl’s ring strain may increase susceptibility to CYP450-mediated oxidation versus methyl groups. Isotopic labeling (e.g., <sup>14</sup>C) tracks metabolic fate .

Q. What experimental designs are optimal for studying long-term environmental impacts of this compound?

  • Methodological Answer : Long-term ecotoxicology studies follow OECD guidelines, using:

  • Multi-generational assays : Daphnia magna or zebrafish models to assess reproductive and developmental toxicity.
  • Environmental simulation : Mesocosm systems to mimic soil/water interactions under varying pH and temperature .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine
Reactant of Route 2
(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.